Cas no 1640971-51-2 (Tofacitinib metabolite-1)

Tofacitinib metabolite-1 structure
Nome do Produto:Tofacitinib metabolite-1
Tofacitinib metabolite-1 Propriedades químicas e físicas
Nomes e Identificadores
-
- Tofacitinib metabolite-1
- 3-(4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- 1269823-96-2
- UNII-X9750OU426
- CS-0128276
- 1-Piperidinepropanenitrile, 3-[(6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-beta-oxo-
- Q27293717
- F82698
- SCHEMBL9918625
- 3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- Tofacitinib metabolite M9
- 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7- dihydro-5H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3- oxopropanenitrile
- 1640971-51-2
- AKOS040755953
- 3-(4-METHYL-3-(METHYL(6-OXO-6,7-DIHYDRO-5H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)AMINO)PIPERIDIN-1-YL)-3-OXOPROPANENITRILE, (3R,4R)-
- 1-Piperidinepropanenitrile, 3-((6,7-dihydro-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-4-yl)methylamino)-4-methyl-beta-oxo-
- (3R,4R)-3-(4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo(2,3-D)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- MS-24922
- X9750OU426
- 3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
- 1-PIPERIDINEPROPANENITRILE, 3-((6,7-DIHYDRO-6-OXO-5H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)METHYLAMINO)-4-METHYL-.BETA.-OXO-
- HY-136336
-
- Inchi: InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1
- Chave InChI: FIQMDRYZOUHVEZ-PWSUYJOCSA-N
- SMILES: CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N
Propriedades Computadas
- Massa Exacta: 328.16477390g/mol
- Massa monoisotópica: 328.16477390g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 3
- Complexidade: 558
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 102Ų
- XLogP3: 0.2
Tofacitinib metabolite-1 Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at recommended temperature
Tofacitinib metabolite-1 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0128276-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.01% | 5mg |
$480.0 | 2021-09-02 | |
MedChemExpress | HY-136336-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 5mg |
¥4800 | 2024-04-19 | |
MedChemExpress | HY-136336-10mM*1 mL in DMSO |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 10mM*1 mL in DMSO |
¥5280 | 2024-04-19 | |
MedChemExpress | HY-136336-10mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 10mg |
¥7440 | 2024-04-19 | |
Ambeed | A1365595-5mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 5mg |
$152.0 | 2025-03-03 | |
Aaron | AR01V7TU-25mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99% | 25mg |
$438.00 | 2025-02-12 | |
Ambeed | A1365595-50mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 50mg |
$924.0 | 2025-03-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T938209-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | ≥99% | 5mg |
¥4,320.00 | 2022-08-31 | |
1PlusChem | 1P01V7LI-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99% | 5mg |
$586.00 | 2024-06-19 | |
Ambeed | A1365595-10mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 10mg |
$257.0 | 2025-03-03 |
Tofacitinib metabolite-1 Literatura Relacionada
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
1640971-51-2 (Tofacitinib metabolite-1) Produtos relacionados
- 5692-29-5(N-(5-aminopentyl)benzamide)
- 1806875-26-2(Ethyl 4-bromo-3-(difluoromethyl)-2-hydroxypyridine-5-acetate)
- 1239503-92-4((2S)-4-bromo-1,2-dihydro-2-phenyl-imidazo[1,2-a]quinoline)
- 1011476-69-9(6-Isopropoxy-5-methylnicotinamide)
- 898457-10-8(2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide)
- 2229396-78-3(1-(1-ethoxyethyl)cyclohexylmethanamine)
- 1662682-37-2(3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 111960-11-3(Piperazine,1-(3-methyl-2-pyridinyl)-, hydrochloride (1:2))
- 2034602-88-3(3-cyano-N-[2-(pyrimidin-5-yl)ethyl]benzamide)
- 2227858-37-7((1S)-3-amino-1-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-ol)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1640971-51-2)Tofacitinib metabolite-1

Pureza:99%/99%/99%/99%/99%
Quantidade:100mg/50mg/25mg/10mg/5mg
Preço ($):1246.0/748.0/623.0/518.0/324.0